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An in-depth technical guide to the crystal structure analysis of ultramarine pigments for

researchers, scientists, and drug development professionals.

Introduction
Ultramarine pigments are a class of inorganic pigments known for their intense blue, violet, and

pink hues.[1] Their composition can be generally summarized by the formula Na₇Al₆Si₆O₂₄S₃.

[1] The vibrant color of these pigments is not due to transition metals but arises from polysulfide

radical anions encapsulated within a sodalite-derived crystal lattice.[1][2][3] Originally derived

from the semi-precious stone lapis lazuli, synthetic ultramarine has been produced since the

19th century and is now widely used in plastics, paints, coatings, and cosmetics.[1][4]

The structural framework of ultramarine is a three-dimensional aluminosilicate network of AlO₄

and SiO₄ tetrahedra linked by shared oxygen atoms.[2][5] This network forms β-cages, which

are capable of trapping the chromophoric polysulfide species.[2][3][5] The specific nature of the

encapsulated polysulfide radical—primarily S₃⁻, S₂⁻, and S₄—determines the pigment's final

color.[2][6]

A precise understanding of the crystal structure is crucial for controlling the pigment's color,

stability, and performance. This guide provides a technical overview of the methods used to

analyze the crystal structure of ultramarine pigments, focusing on X-ray diffraction with Rietveld

refinement, and spectroscopic techniques.
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Crystal Structure of Ultramarine Pigments
The fundamental structure of ultramarine pigments is based on the sodalite mineral group.[3][7]

This structure is characterized by a framework of alternating, corner-sharing AlO₄ and SiO₄

tetrahedra.

The Sodalite Framework
The aluminosilicate framework forms a network of cuboctahedral cavities known as β-cages.[3]

The charge on this (AlSiO₄)₆ framework is balanced by extra-framework cations, typically Na⁺,

and the encapsulated polysulfide anions.[3] Structural studies show that the Si and Al atoms

are disordered, leading to a refinement in the space group I4̅3m rather than P4̅3n, which would

imply an ordered arrangement.[1][8] This conclusion is supported by ²⁹Si MAS NMR spectra,

which show multiple signals indicative of a disordered environment.[1]

Chromophores and Color
The color of ultramarine pigments is a direct result of the polysulfide radical anions trapped

within the sodalite cages.[1][5] The primary chromophores are:

S₃⁻ (Trisulfide radical anion): Responsible for the characteristic deep blue color.[5][7]

S₂⁻ (Disulfide radical anion): Contributes to a yellow or green hue.[7][8]

S₄ (Neutral Tetrasulfur): Believed to be the chromophore responsible for the red or pink color

of certain ultramarine variants.[7][9]

The relative proportion of these radicals dictates the final shade of the pigment, from green to

blue to violet.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.mdpi.com/2075-163X/7/5/69
https://www.mdpi.com/2075-163X/10/11/1042
https://www.mdpi.com/2075-163X/7/5/69
https://www.mdpi.com/2075-163X/7/5/69
https://www.researchgate.net/publication/351007351_Ultramarine_pigments
https://eprints.soton.ac.uk/464760/1/867755.pdf
https://www.researchgate.net/publication/351007351_Ultramarine_pigments
https://www.researchgate.net/publication/351007351_Ultramarine_pigments
https://www.researchgate.net/publication/8579202_New_Synthesis_and_Insight_into_the_Structure_of_Blue_Ultramarine_Pigments
https://www.researchgate.net/publication/8579202_New_Synthesis_and_Insight_into_the_Structure_of_Blue_Ultramarine_Pigments
https://www.mdpi.com/2075-163X/10/11/1042
https://www.mdpi.com/2075-163X/10/11/1042
https://eprints.soton.ac.uk/464760/1/867755.pdf
https://www.mdpi.com/2075-163X/10/11/1042
https://www.researchgate.net/publication/345994849_Computational_refinement_of_the_puzzling_red_tetrasulfur_chromophore_in_ultramarine_pigments
https://www.researchgate.net/publication/8579202_New_Synthesis_and_Insight_into_the_Structure_of_Blue_Ultramarine_Pigments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cage

S3 S2 S4 Na

Blue

causes

Green

causes

Red

causes

Click to download full resolution via product page

Experimental Analysis Techniques
A multi-technique approach is necessary for the comprehensive characterization of ultramarine

pigments.

X-ray Powder Diffraction (XRPD)
XRPD is the primary technique for determining the crystal structure, phase purity, and lattice

parameters of ultramarine. The diffraction pattern provides information on the sodalite

framework, and analysis of the peak intensities helps in understanding the atomic

arrangement.[2][8]

Rietveld Refinement
The Rietveld method is a powerful technique used to refine the crystal structure model by fitting

a calculated diffraction pattern to the experimental XRPD data.[8] This method is essential for

analyzing complex crystalline materials like ultramarine that are not available as single crystals.

[8] It allows for the determination of precise lattice parameters, atomic coordinates, and site

occupancies, providing insight into the disordered Si/Al distribution and the location of the

polysulfide chromophores within the β-cages.[1][8]

Raman Spectroscopy
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Raman spectroscopy is a non-destructive technique that provides information about the

molecular vibrations of the material. It is particularly effective for identifying the specific

polysulfide species (S₃⁻, S₂⁻) responsible for the color, as they have characteristic vibrational

modes.[2][10] The main Raman band for ultramarine blue is observed at ~548 cm⁻¹, which is

attributed to the symmetric stretching mode of the S₃⁻ radical anion.[10]

Other Techniques
Scanning Electron Microscopy (SEM): Used to study the morphology and particle size

distribution of the pigment particles.[2][6]

Energy-Dispersive X-ray Spectrometry (EDS): Often coupled with SEM, EDS provides

elemental composition analysis.[4]

UV-Visible Spectroscopy: Characterizes the optical properties and confirms the electronic

transitions of the chromophores that give rise to the pigment's color.[8][11]

Nuclear Magnetic Resonance (NMR): Magic-angle-spinning (MAS) NMR, particularly ²⁹Si

NMR, is used to probe the local environment of silicon atoms and confirm the Si/Al disorder

in the framework.[1]

Experimental Protocols
This section outlines generalized methodologies for the key analytical techniques used in

ultramarine pigment analysis.

Protocol for X-ray Powder Diffraction (XRPD)
Sample Preparation: The ultramarine pigment powder is gently ground in an agate mortar to

ensure a fine, homogeneous powder. The sample is then packed into a standard sample

holder, ensuring a flat, smooth surface to minimize preferred orientation effects.

Data Collection:

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5418 Å) is typically

used.[3]

Scan Range: Data is collected over a 2θ range of approximately 10° to 80°.
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Scan Rate: A slow scan rate (e.g., 0.02-0.04°/s) is used to obtain high-quality data with

good peak resolution.[3]

Initial Analysis: The resulting diffraction pattern is compared to standard diffraction patterns

from databases (e.g., ICDD) to confirm the lazurite/sodalite phase and identify any crystalline

impurities.[4]

Protocol for Rietveld Refinement
The Rietveld refinement process is typically carried out using specialized software like GSAS or

FullProf.

Initial Model: An initial structural model is established based on known sodalite structures.

This includes the space group (I4̅3m), approximate lattice parameters, and atomic positions

for the framework atoms (Si, Al, O) and cations (Na).[8]

Refinement Steps: The refinement proceeds in a sequential manner:

Step 1: Scale Factor and Background: The overall scale factor and background

parameters are refined first. The background is often modeled using a polynomial function.

Step 2: Lattice Parameters and Zero-Point Error: The unit cell parameters and the

diffractometer zero-point error are refined to match the observed peak positions.[12]

Step 3: Peak Shape Parameters: Parameters defining the peak shape (e.g., Gaussian and

Lorentzian components) are refined to match the experimental peak profiles.

Step 4: Atomic Coordinates and Occupancies: The fractional atomic coordinates (x, y, z)

and site occupancy factors for the framework and extra-framework ions are refined.

Step 5: Isotropic Displacement Parameters: Atomic displacement parameters (thermal

parameters) are refined to account for thermal vibrations.

Locating the Chromophore: The positions of the polysulfide species are often determined

using Fourier mapping techniques on the diffraction data, which reveals regions of electron

scattering density within the β-cage.[8] These positions are then added to the model and

refined.
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Convergence: The refinement is considered complete when the calculated pattern shows a

good fit to the experimental data, indicated by low R-values (e.g., Rwp, GOF).

// Nodes P [label="Pigment Sample Preparation\n(Grinding)", fillcolor="#FBBC05",

fontcolor="#202124"]; X [label="XRPD Data Collection", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; M [label="Initial Structural Model\n(Sodalite, Space Group I-43m)",

fillcolor="#F1F3F4", fontcolor="#202124"]; R [label="Rietveld Refinement", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; F [label="Refine Scale, Background,\nLattice Parameters",

shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; S [label="Refine Peak

Shape\nParameters", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; A

[label="Refine Atomic Positions\n& Occupancies", shape=ellipse, fillcolor="#FFFFFF",

fontcolor="#202124"]; T [label="Refine Displacement\nParameters", shape=ellipse,

fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Locate Chromophore\n(Fourier Mapping)",

shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; V [label="Final Structure

Validation\n(Check R-factors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Final

Crystal Structure Data", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges P -> X; X -> R; M -> R; R -> F [label="Step 1"]; F -> S [label="Step 2"]; S -> A

[label="Step 3"]; A -> T [label="Step 4"]; T -> C [label="Step 5"]; C -> V; V -> D; } Caption: A

typical workflow for ultramarine pigment crystal structure determination using Rietveld

refinement.

Protocol for Raman Spectroscopy
Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.

Data Collection:

Instrument: A micro-Raman spectrometer coupled to a confocal microscope.

Excitation Laser: A 532 nm or 785 nm laser is commonly used.[13] Different excitation

wavelengths can be employed to take advantage of resonance effects.[14]

Objective: A 50x or 100x objective is used to focus the laser onto the sample.

Acquisition: Spectra are typically collected over a range of 100-1200 cm⁻¹. Multiple

accumulations may be averaged to improve the signal-to-noise ratio.
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Data Analysis: The positions and relative intensities of the Raman bands are analyzed. The

spectrum is compared with literature data to identify the characteristic peaks for S₃⁻, S₂⁻,

and other mineral phases that may be present as impurities (e.g., calcite in natural

ultramarine).

Data Summary
The following tables summarize key quantitative data from the structural analysis of various

ultramarine pigments.

Table 1: Crystallographic Data for Ultramarine Pigments

Pigment
Variant

General
Formula

Space Group
Lattice
Parameter (a)
in Å

Reference

Ultramarine Blue
Na₆.₈[AlSiO₄]₆(S₃

)₀.₈
I4̅3m ~9.1 [8]

Ultramarine

Green

Na₈[AlSiO₄]₆(S₂)₀

.₇
I4̅3m ~9.1 [8]

Ultramarine Pink
Na₆[AlSiO₄]₆(S₄)₀

.₆
I4̅3m 9.0972(1) [8]

Ultramarine

Violet

Na₇[AlSiO₄]₆(S₄,

S₃)
I4̅3m 9.0923(1) [8]

Table 2: Key Structural Parameters of Polysulfide Chromophores
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Chromophore Pigment Color
S-S Bond
Distance(s) in
Å

S-S-S Bond
Angle

Reference

S₃⁻ Blue
2.078(1),

3.354(1)
109.4(3)° [8]

S₂⁻ Green 2.050(2) N/A [8]

S₄ Pink/Red Not fully resolved Not fully resolved [8]

Table 3: Characteristic Raman Bands for Ultramarine Pigments

Wavenumber
(cm⁻¹)

Assignment
Pigment
Association

Reference

~548
S₃⁻ symmetric

stretching (ν₁)
Ultramarine Blue [10]

~585 S₂⁻ stretching
Ultramarine

Green/Blue
[10]

~1096
First overtone of S₃⁻

(2ν₁)
Ultramarine Blue [10]

~258
S₃⁻ bending mode

(ν₂)
Ultramarine Blue

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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